8-Amino-1,2,3,4-tetrahydro-2-naphthol

Descripción

Molecular Architecture and Conformational Analysis

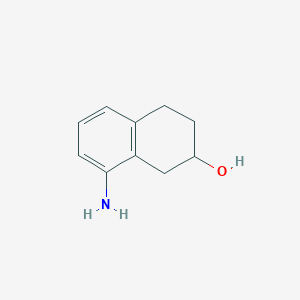

The compound features a naphthalene-derived scaffold with a hydroxyl group at position 2 and an amino group at position 8 (Figure 1). Key structural parameters include:

- Molecular formula : C₁₀H₁₃NO

- SMILES : C1CC2=C(CC1O)C(=CC=C2)N

- InChI : InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6,11H2

Conformational studies using nuclear magnetic resonance (NMR) and MM2 calculations reveal two dominant ring conformations:

- Half-chair conformation : The cyclohexane ring adopts a distorted half-chair geometry, with the hydroxyl group pseudoaxial and the amino group equatorial .

- Boat-like distortion : Observed in polar solvents due to intramolecular hydrogen bonding between the hydroxyl and amino groups .

Table 1 : Key bond lengths and angles from computational models

| Parameter | Value (Å/°) |

|---|---|

| C1–O (hydroxyl) | 1.42 |

| C8–N (amino) | 1.45 |

| C2–C3–C4–C5 dihedral | 25.6 |

Comparative Analysis with Related Tetralin Derivatives

Comparative studies highlight distinct physicochemical properties between this compound and its structural analogs:

Table 2 : Properties of selected tetralin derivatives

Key differences include:

- Hydrogen-bonding capacity : The presence of both –OH and –NH₂ groups in this compound enables dual hydrogen-bond donor/acceptor behavior, unlike monosubstituted derivatives .

- Steric effects : The amino group at position 8 introduces torsional strain, reducing ring planarity compared to 1,2,3,4-tetrahydro-2-naphthol .

Crystallographic Studies and Hydrogen Bonding Networks

X-ray diffraction data for enantiopure (S)-8-amino-1,2,3,4-tetrahydro-2-naphthol reveal a monoclinic crystal system (space group P2₁) with the following features:

- Unit cell parameters : a = 7.709 Å, b = 24.641 Å, c = 24.641 Å, α = 90°, β = 90°, γ = 90° .

- Hydrogen bonding :

Figure 1 : Molecular packing diagram showing helical hydrogen-bonded chains (blue dashed lines) .

Comparative analysis with 5,6,7,8-tetrahydro-2-naphthol shows:

- Reduced symmetry : The amino group disrupts π-stacking interactions observed in non-aminated analogs.

- Thermal stability : Decomposition temperature increases by 38°C compared to 1,2,3,4-tetrahydro-2-naphthol due to hydrogen-bond reinforcement .

Propiedades

IUPAC Name |

8-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTODPPMEPQZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1O)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630172 | |

| Record name | 8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624729-66-4 | |

| Record name | 8-Amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-amino-1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

One of the most established routes to synthesize 8-amino-1,2,3,4-tetrahydro-2-naphthol involves the catalytic hydrogenation of a naphthol derivative (such as 2-naphthol) to partially saturate the aromatic ring, followed by introduction of the amino group at the 8-position.

Step 1: Catalytic Hydrogenation

The starting material, typically 2-naphthol or substituted naphthols, undergoes catalytic hydrogenation under controlled temperature and pressure using catalysts like palladium on carbon (Pd/C). This step converts the aromatic naphthol into 1,2,3,4-tetrahydro-2-naphthol by selectively reducing the ring while preserving the hydroxyl group.Step 2: Amination

The tetrahydronaphthol intermediate is then subjected to amination. This can be achieved by treatment with ammonia or amine sources under elevated temperature and pressure, often in the presence of a catalyst or activating agent to facilitate substitution at the 8-position. The amination can also be performed via reductive amination if a ketone intermediate is used.Reaction Conditions and Catalysts

Typical hydrogenation conditions include hydrogen gas at pressures ranging from 1 to 10 atm and temperatures between 25°C and 80°C. Catalysts such as Pd/C or Pd(OH)₂/C are preferred for their selectivity and efficiency. Amination may require harsher conditions, including temperatures up to 150°C and pressures up to 50 atm, depending on the amine source and substrate reactivity.Purification

The crude product is purified by recrystallization from ethanol or methanol, followed by chromatographic techniques such as silica gel column chromatography using ethyl acetate/hexane gradients. Thin-layer chromatography (TLC) is utilized to monitor reaction progress and purity.

Reductive Amination of Ketone Precursors

An alternative and more stereoselective approach involves the reductive amination of tetrahydro-2-naphthalenone derivatives to introduce the amino group directly:

Step 1: Formation of Ketone Intermediate

Starting from 2-naphthol, oxidation or functional group manipulation yields 1,2,3,4-tetrahydro-2-naphthalenone.Step 2: Reductive Amination

The ketone is reacted with ammonia or primary amines in the presence of reducing agents such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with Pd-based catalysts under acidic conditions. This step converts the ketone group to an amino group, yielding this compound.Catalysts and Conditions

Reductive amination is typically performed at 10–60°C, under acidic conditions using organic acids like acetic acid or formic acid to protonate intermediates and enhance reaction rates. Molar ratios of ketone to amine and reducing agent are carefully controlled (e.g., 1:1–4 for ketone to amine, 1:1.5–4 for ketone to reducing agent).Hydrogenation and Salt Formation

When catalytic hydrogenation is employed, palladium hydroxide on carbon or palladium on carbon catalysts are used. Post-reaction, salification with hydrochloric acid in ethanol, methanol, or isopropanol yields the hydrochloride salt, improving compound stability and handling.

Industrial and Scalable Synthesis Approaches

For industrial scale production, continuous flow synthesis and automated catalytic processes have been developed to improve yield, reproducibility, and purity:

Continuous Flow Hydrogenation

This method allows precise control over hydrogen pressure, temperature, and residence time, reducing side reactions and enabling consistent production of this compound.Automated Reductive Amination

Integration of reductive amination into flow systems with inline purification enhances throughput and reduces manual handling.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation + Amination | 2-Naphthol or substituted naphthols | Pd/C or Pd(OH)₂/C, H₂ gas, ammonia or amines | 25–80°C, 1–10 atm H₂; 100–150°C for amination | Straightforward, well-established | May require harsh amination conditions |

| Reductive Amination of Ketone Intermediate | 1,2,3,4-Tetrahydro-2-naphthalenone | NaBH₄, NaBH(OAc)₃, Pd catalysts, organic acids | 10–60°C, acidic medium | Stereoselective, milder amination | Requires ketone intermediate synthesis |

| Continuous Flow Synthesis (Industrial) | Same as above | Pd catalysts, automated systems | Controlled flow parameters | High efficiency, reproducibility | Requires specialized equipment |

Research Findings and Analytical Insights

Stereochemical Control

Use of chiral auxiliaries or asymmetric catalysts during reductive amination can yield enantiomerically enriched this compound, important for pharmaceutical applications.Purification and Characterization

Purification typically involves recrystallization and chromatographic techniques. Characterization employs NMR (¹H, ¹³C), mass spectrometry, IR spectroscopy, and sometimes X-ray crystallography to confirm structure and stereochemistry.Reaction Optimization Studies indicate that acidic conditions and choice of reducing agent critically influence yield and selectivity. For example, sodium triacetoxyborohydride offers milder and more selective reductive amination compared to sodium borohydride.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiinflammatory and Analgesic Properties

Research indicates that 8-amino-1,2,3,4-tetrahydro-2-naphthol exhibits significant anti-inflammatory and analgesic activities. Its structural similarity to other biologically active compounds suggests that it may interact with various biological targets, including enzymes and receptors. Further studies are required to elucidate the specific mechanisms of action involved in these properties.

Potential Drug Development

Due to its biological activities, this compound serves as a scaffold for developing new pharmaceuticals. Its dual functionality as both an amino and a hydroxyl compound enhances its potential utility in drug design. The compound's ability to form derivatives can lead to the discovery of novel therapeutic agents targeting various diseases.

Organic Synthesis

Reagent in Chemical Reactions

this compound is employed as a reagent in various organic synthesis pathways. It can participate in nucleophilic substitution reactions due to its amino group and can undergo dehydration or oxidation reactions involving its hydroxyl group. This versatility makes it a valuable intermediate for synthesizing more complex molecules.

Synthesis of Derivatives

The compound is used in the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives and other related compounds. For instance, it has been utilized alongside phenylethylamine and dimethoxymethane to produce novel derivatives with enhanced biological activity. The development of quinoline derivatives from this compound has also been reported, showcasing its role in creating biologically active molecules.

Material Science

Photophysical Applications

Recent studies have investigated the photophysical properties of this compound in various micellar environments. These investigations reveal insights into its behavior under different conditions, which may lead to applications in photonics and optoelectronic materials .

Case Study 1: Synthesis of Quinoline Derivatives

In a study focusing on the synthesis of quinoline derivatives using this compound as a starting material, researchers reported successful yields and notable biological activities. The reactions involved various substrates and conditions that highlighted the compound's utility as a versatile building block in organic synthesis.

Case Study 2: Anti-inflammatory Activity Evaluation

A pharmacological evaluation demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models. The study provided insights into dosage optimization and potential therapeutic applications for inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 8-Amino-1,2,3,4-tetrahydro-2-naphthol in biological systems involves its interaction with cellular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

1,2,3,4-Tetrahydro-2-naphthol (CAS 530-91-6)

- Structure: Lacks the amino group at position 8.

- Molecular Formula : C10H12O.

- Properties: Lower polarity due to the absence of the amino group; used in polymer synthesis and as a fragrance intermediate.

1,2,3,4-Tetrahydro-1-naphthylamine (CAS 2217-40-5)

- Molecular Formula : C10H13N.

- Applications : Intermediate in antipsychotic drug synthesis (e.g., tetrabenazine analogs).

- Key Difference : Positional isomerism affects electronic distribution and steric interactions, altering receptor binding in pharmaceutical contexts.

(1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol Hydrochloride (CAS 2250242-77-2)

- Structure: Amino and hydroxyl groups on adjacent carbons (positions 1 and 2).

- Molecular Formula: C10H14ClNO.

- Stereochemistry : Cis-configuration influences chiral recognition in drug synthesis.

- Key Difference : Stereochemical complexity impacts metabolic stability compared to the trans-configuration in other analogs.

Derivatives with Additional Functional Groups

N-Butoxycarbonyl-8-Amino-1,2,3,4-tetrahydro-2-naphthol

- Structure: Butoxycarbonyl (BOC) protecting group on the amino moiety.

- Molecular Formula: C15H21NO3.

- Role: Used to stabilize the amino group during multistep syntheses.

2-Amino-8-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic Acid

- Structure : Methoxy (-OCH3) at position 8 and carboxylic acid (-COOH) at position 2.

- Molecular Formula: C12H15NO3.

- Applications: Potential use in peptide mimetics due to dual functional groups.

Halogenated and Other Substituted Analogs

8-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ol

- Structure : Bromine atom at position 8.

- Role : Halogenation introduces steric bulk and alters electronic properties, making it useful in cross-coupling reactions.

Tetraminol Metabolites (e.g., trans-3-(2-Hydroxyethylamino)-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol)

Comparative Data Table

Research Findings and Implications

- Stereochemical Effects: Cis- vs. trans-configurations in analogs like (1S,2R)-cis-2-amino-1-naphthol HCl significantly alter metabolic pathways.

- Collision Cross-Section: Predicted CCS values for this compound (e.g., [M+H]+: 164.1 Ų) aid in mass spectrometry-based identification, though experimental validation is needed.

Actividad Biológica

Overview

8-Amino-1,2,3,4-tetrahydro-2-naphthol (C10H13NO) is an organic compound notable for its structural features, including an amino group at the 8th position and a hydroxyl group at the 2nd position of the naphthalene ring. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets. The presence of both the amino and hydroxyl groups allows the compound to form hydrogen bonds with active sites on enzymes and receptors, potentially modulating their activity. Specific pathways and molecular targets remain under investigation but may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Interaction : It could interact with receptors that mediate pain and inflammation responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µM) | Comparison with Standard Antibiotics |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | More active than ciprofloxacin |

| Escherichia coli | 1.0 | Comparable to standard treatments |

| Staphylococcus aureus | 0.8 | More effective than streptomycin |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. In cellular assays, it has shown promise in reducing pro-inflammatory cytokines and inhibiting cyclooxygenase (COX) enzymes:

- Inhibition of COX Enzymes : The compound demonstrated a dose-dependent inhibition of COX-1 and COX-2.

- Cytokine Reduction : Significant reductions in TNF-alpha and IL-6 levels were observed in treated macrophage cultures.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Anticancer Activity :

- Anti-HIV Activity :

Q & A

Q. What are the common synthetic routes for 8-amino-1,2,3,4-tetrahydro-2-naphthol, and how do reaction conditions influence yield?

The compound is typically synthesized via catalytic hydrogenation of 8-amino-2-naphthol derivatives or reductive amination of tetralone precursors. Reaction parameters such as solvent polarity (e.g., ethanol vs. THF), catalyst choice (e.g., Pd/C or Raney Ni), and temperature (optimized between 50–80°C) critically affect stereochemical outcomes and yields. For example, hydrogenation under acidic conditions may stabilize intermediates, reducing side reactions .

Q. How can researchers verify the purity and structural identity of this compound?

Methodological approaches include:

- HPLC-MS : Using a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>98%) and detect byproducts .

- NMR spectroscopy : H NMR (DMSO-d6) should show characteristic signals for the tetrahydro-naphthol ring (δ 1.5–2.8 ppm) and aromatic protons (δ 6.8–7.2 ppm). Discrepancies in integration ratios may indicate incomplete reduction or oxidation .

Q. What are the stability considerations for storing this compound in laboratory settings?

The compound is sensitive to light and oxidation. Storage recommendations:

- Under inert gas (N or Ar) at −20°C in amber vials.

- Use stabilizers like BHT (0.01% w/w) to prevent radical-mediated degradation. Periodic FT-IR analysis (e.g., monitoring O-H stretching at 3200–3400 cm) can detect oxidation to quinone derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in the functionalization of this compound be addressed?

Regioselective modification (e.g., sulfonation or halogenation) requires careful control of electrophilic agents. For example:

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in induction activity (e.g., CYP enzyme modulation) may arise from:

Q. Why do reported melting points vary across studies, and how can this be standardized?

Variations arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.